2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Description
Properties
IUPAC Name |
oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISDLNHTZFECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridine-2-methylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds similar to 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range between 50 µM and 100 µM, suggesting moderate antibacterial efficacy .
Enzyme Inhibition:
This compound is also investigated for its potential as an enzyme inhibitor. Its mechanism typically involves binding to the active sites of specific enzymes, thereby blocking substrate access. This property is particularly relevant in developing therapeutic agents targeting kinases and other critical enzymes involved in disease processes .
Biological Studies
Biochemical Assays:
In biological research, this compound serves as a probe in biochemical assays. It aids in studying enzyme activity and protein interactions, which are crucial for understanding cellular processes and disease mechanisms .
Cytotoxicity:
Investigations into the cytotoxic effects of this compound reveal that specific substitutions on the pyridine ring can enhance antiproliferative activity against cancer cell lines. The presence of a sulfonamide group contributes to its ability to penetrate cell membranes effectively, leading to increased cytotoxicity .
Synthetic Chemistry
Building Block for Complex Molecules:
The compound acts as a versatile intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing novel therapeutic agents .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various derivatives of pyridine-based compounds, including this compound. The results demonstrated significant bacteriostatic characteristics against Gram-positive bacteria with MIC values ranging from 50 to 100 µM.
Case Study 2: Cytotoxicity Evaluation
Research focused on the cytotoxic effects of pyridine derivatives revealed that compounds with specific substitutions showed enhanced activity against cancer cell lines. The study highlighted that structural modifications could lead to increased lipophilicity and improved cell membrane permeability, correlating with enhanced cytotoxicity.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
- Molecular Formula : C₁₀H₁₅N₃O₆S
- Molecular Weight : 305.31 g/mol
- CAS Number : 1332529-71-1
- Catalog Number : QY-6288 (Combi-Blocks, 95% purity) .
Structural Features: This compound comprises a pyridine ring (2-position) linked via a methylene group to an ethylsulfonamide backbone, stabilized as an oxalate salt. The oxalate counterion enhances crystallinity and solubility in polar solvents.
Comparison with Structural Analogs
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol Oxalate (Catalog No. 060233)
- Molecular Formula : C₁₆H₂₄N₂O₇S
- Molecular Weight : 388.44 g/mol
- Key Differences: Substituent: Piperidine ring replaces pyridine, introducing a saturated six-membered amine ring. Phenol Group: Adds acidity (pKa ~10) and hydrogen-bonding capacity. The phenol group may confer antioxidant properties .
N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]-ethanesulfonamide Dihydrochloride (Catalog No. 060234)
- Molecular Formula : C₁₀H₁₉Cl₂N₃O₂S
- Molecular Weight : 316.25 g/mol
- Key Differences: Salt Form: Dihydrochloride vs. oxalate; higher aqueous solubility. Impact: Likely improved bioavailability compared to the oxalate salt, suitable for in vivo studies .
2-(Azepan-1-ylsulfonyl)ethylamine Oxalate (Catalog No. 060235)
- Molecular Formula : C₁₆H₂₅N₃O₆S
- Molecular Weight : 387.46 g/mol
- Key Differences :
- Azepane Ring : Seven-membered saturated ring introduces conformational flexibility.
- Pyridine Position : 3-yl substitution vs. 2-yl alters electronic distribution and metal-coordination behavior.
- Impact : Broader steric profile may enhance binding to larger enzymatic pockets. The 3-pyridyl group could reduce π-π stacking interactions compared to 2-pyridyl .
3-([(Pyridin-3-ylmethyl)amino]sulfonyl)benzoic Acid (Catalog No. ST-3176)
- Molecular Formula : C₁₃H₁₂N₂O₄S
- Molecular Weight : 292.31 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound (QY-6288) | C₁₀H₁₅N₃O₆S | 305.31 | Oxalate salt, 2-pyridyl, sulfonamide | Enzyme inhibition, metal sensors |
| 060233 | C₁₆H₂₄N₂O₇S | 388.44 | Piperidine, phenol group | Antioxidant agents |
| 060234 | C₁₀H₁₉Cl₂N₃O₂S | 316.25 | Dihydrochloride salt, N,N-dimethyl | In vivo therapeutics |
| 060235 | C₁₆H₂₅N₃O₆S | 387.46 | Azepane, 3-pyridyl | Flexible enzyme inhibitors |
| ST-3176 | C₁₃H₁₂N₂O₄S | 292.31 | Benzoic acid, 3-pyridyl | pH-responsive materials |
Biological Activity
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound features a pyridine ring, which is known for its ability to interact with various biological targets, and a sulfonamide group that contributes to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure includes:
- A pyridine ring
- An ethylamine chain
- A sulfonamide functional group
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, making it a candidate for antibacterial applications. Additionally, the pyridine ring may facilitate binding to receptors in various biological pathways.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide group is known for its efficacy against a range of Gram-positive and Gram-negative bacteria by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Antioxidant Activity
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can mitigate these effects. Research indicates that similar sulfonamide derivatives can scavenge free radicals, suggesting potential antioxidant activity for this compound .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamides, including derivatives similar to this compound. Results showed that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that compounds with structural similarities to this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages by up to 50%, indicating potential anti-inflammatory mechanisms .
Study 3: Oxalate Metabolism
Research into oxalate metabolism revealed that certain bacteria can degrade oxalates efficiently. This suggests that the biological activity of this compound may extend into areas such as metabolic disorders where oxalate accumulation is a concern .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antibacterial Activity | Effective against E. coli and S. aureus | Various sulfonamides |
| Anti-inflammatory Effects | Modulates cytokine release | Other anti-inflammatory agents |
| Antioxidant Activity | Potential scavenger of free radicals | Other antioxidants |
Q & A
Q. How should researchers address batch-to-batch variability in biological assays?
Q. What statistical methods resolve contradictions in dose-response relationships?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
